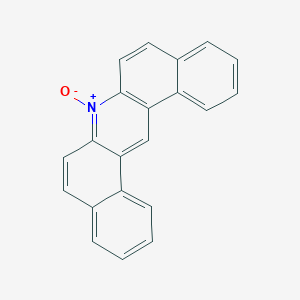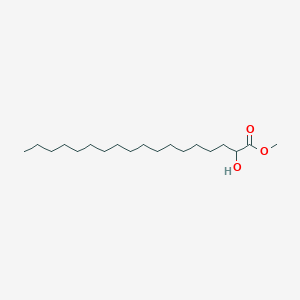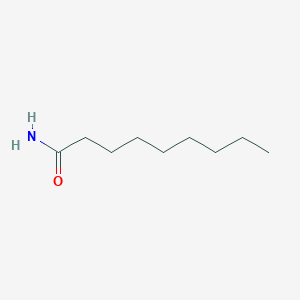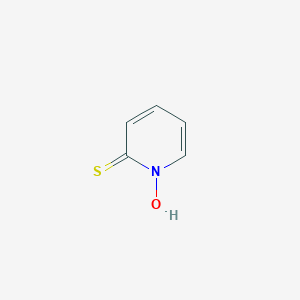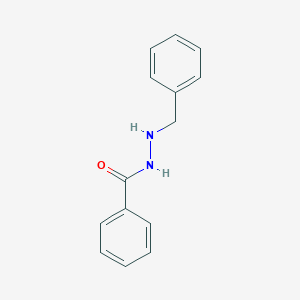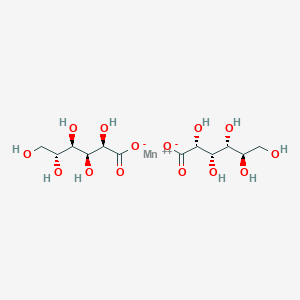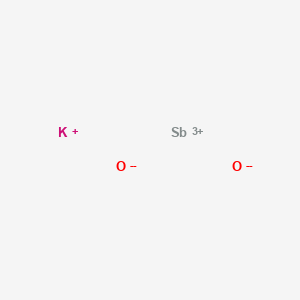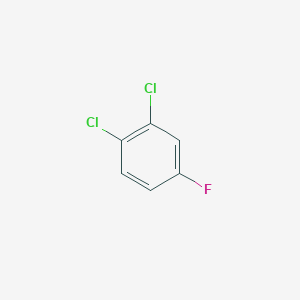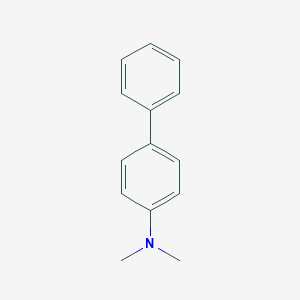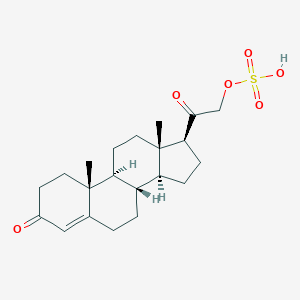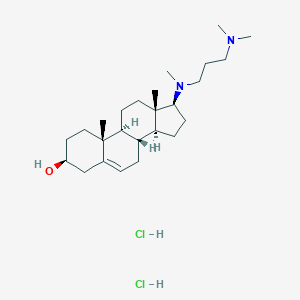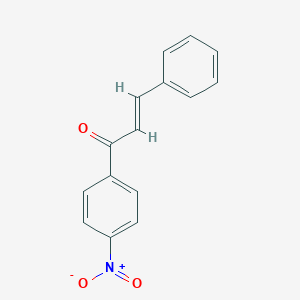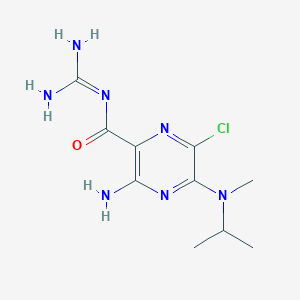
Methylisopropylamiloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylisopropylamiloride (MIA) is a chemical compound that has been widely used in scientific research due to its ability to inhibit the activity of the Na+/H+ exchanger (NHE). NHE is a membrane protein that regulates intracellular pH by exchanging extracellular Na+ for intracellular H+. MIA is a potent and selective inhibitor of NHE, making it an important tool in studying the physiological and biochemical functions of this protein.
Mécanisme D'action
Methylisopropylamiloride works by binding to the extracellular domain of NHE, preventing the exchange of Na+ and H+ ions across the cell membrane. This leads to a decrease in intracellular pH and disrupts cellular homeostasis. By inhibiting NHE activity, Methylisopropylamiloride has been shown to have a number of physiological and biochemical effects.
Effets Biochimiques Et Physiologiques
Methylisopropylamiloride has been shown to affect a wide range of cellular processes, including cell proliferation, apoptosis, and migration. It has also been shown to modulate the activity of ion channels and transporters, such as the Na+/K+ ATPase and the Cl^-/HCO3^- exchanger. In addition, Methylisopropylamiloride has been shown to alter the expression of various genes involved in cellular signaling and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methylisopropylamiloride in laboratory experiments is its high selectivity for NHE. This allows researchers to study the specific effects of NHE inhibition without interfering with other cellular processes. However, Methylisopropylamiloride also has some limitations, such as its potential toxicity and the need for careful dosing to avoid non-specific effects.
Orientations Futures
There are several areas of future research that could benefit from the use of Methylisopropylamiloride. One potential application is the development of new therapies for diseases that involve abnormal pH regulation, such as cancer and cardiovascular disease. Another area of interest is the role of NHE in the immune system and inflammation, which could lead to new treatments for autoimmune and inflammatory disorders. Finally, the development of new NHE inhibitors with improved selectivity and reduced toxicity could further advance the use of this class of compounds in scientific research and clinical applications.
Méthodes De Synthèse
Methylisopropylamiloride can be synthesized through a multi-step process starting from 3-amino-4-methoxybenzoic acid. The first step involves the conversion of the carboxylic acid group to an amide using thionyl chloride and dimethylformamide. The resulting amide is then reduced to an amine using lithium aluminum hydride. The final step involves the reaction of the amine with isopropyl chloroformate and methylamine to yield Methylisopropylamiloride.
Applications De Recherche Scientifique
Methylisopropylamiloride has been used in a wide range of scientific research applications, including studies of cellular pH regulation, ion transport, and cell signaling. It has also been used to investigate the role of NHE in various physiological processes, such as cardiac function, renal function, and tumor growth.
Propriétés
Numéro CAS |
1151-74-2 |
|---|---|
Nom du produit |
Methylisopropylamiloride |
Formule moléculaire |
C10H16ClN7O |
Poids moléculaire |
285.73 g/mol |
Nom IUPAC |
3-amino-6-chloro-N-(diaminomethylidene)-5-[methyl(propan-2-yl)amino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C10H16ClN7O/c1-4(2)18(3)8-6(11)15-5(7(12)16-8)9(19)17-10(13)14/h4H,1-3H3,(H2,12,16)(H4,13,14,17,19) |
Clé InChI |
LNYIYOTVCVLDST-UHFFFAOYSA-N |
SMILES |
CC(C)N(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |
SMILES canonique |
CC(C)N(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |
Synonymes |
5-(methylisopropyl)amiloride 5-MIPA methylisopropylamiloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



